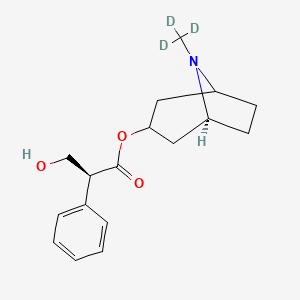

L-Hyoscyamine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H23NO3 |

|---|---|

Molecular Weight |

292.39 g/mol |

IUPAC Name |

[(5S)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1/i1D3 |

InChI Key |

RKUNBYITZUJHSG-XIZQDHBESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterated L-Hyoscyamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of deuterated L-Hyoscyamine, a critical analytical tool in pharmaceutical research and development. The primary focus is on the preparation of L-Hyoscyamine-d3, where the N-methyl group is labeled with three deuterium atoms. This isotopic labeling provides a distinct mass shift, enabling its use as an internal standard for highly accurate quantification of L-Hyoscyamine in biological matrices using mass spectrometry.

The synthesis of deuterated L-Hyoscyamine is typically achieved through a two-step process starting from naturally abundant L-Hyoscyamine:

-

N-Demethylation: The removal of the N-methyl group from L-Hyoscyamine to yield the secondary amine intermediate, norhyoscyamine.

-

N-Deuteromethylation: The introduction of a trideuteromethyl group onto the nitrogen atom of norhyoscyamine to produce the final product, this compound.

This guide details established methodologies for each of these critical steps, presenting available quantitative data in structured tables and visualizing the synthetic pathways and workflows.

N-Demethylation of L-Hyoscyamine to Norhyoscyamine

The crucial first step in the synthesis of this compound is the selective removal of the N-methyl group from the tropane ring of L-Hyoscyamine. Several reagents and methods have been developed for the N-demethylation of tertiary amines and have been applied to tropane alkaloids. The two most prominent methods are the von Braun reaction using cyanogen bromide (CNBr) and demethylation using α-chloroethyl chloroformate (ACE-Cl).

Von Braun N-Demethylation

The von Braun reaction is a classic method for the N-demethylation of tertiary amines. The reaction proceeds through the formation of an intermediate cyanamide, which is subsequently hydrolyzed to the secondary amine.

Experimental Protocol:

-

Reaction: L-Hyoscyamine is dissolved in a dry, aprotic solvent such as chloroform or benzene. An equimolar amount of cyanogen bromide is added, and the mixture is typically refluxed.

-

Workup and Hydrolysis: After the reaction is complete, the solvent is removed, and the resulting N-cyanonorhyoscyamine is hydrolyzed, often under acidic or basic conditions, to yield norhyoscyamine.

-

Purification: The crude norhyoscyamine is then purified, commonly by recrystallization from a suitable solvent like acetone.

Historically, the synthesis of hyoscyamine from nor-hyoscyamine has been described, implying the feasibility of this intermediate step.[1]

N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)

A more modern and often higher-yielding method for N-demethylation involves the use of α-chloroethyl chloroformate (ACE-Cl). This reagent reacts with the tertiary amine to form a carbamate intermediate, which is then cleaved to the secondary amine. This method is generally considered milder and more efficient than the von Braun reaction.

Experimental Protocol:

A general procedure for the N-demethylation of tertiary amines using ACE-Cl involves the following steps:

-

Carbamate Formation: L-Hyoscyamine is dissolved in a dry, aprotic solvent such as 1,2-dichloroethane or acetonitrile. The solution is cooled in an ice bath, and α-chloroethyl chloroformate (typically 1.1-1.5 equivalents) is added dropwise. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Intermediate Cleavage: The solvent is removed under reduced pressure. The resulting crude carbamate intermediate is then dissolved in methanol and refluxed for several hours to effect cleavage to the secondary amine hydrochloride.

-

Purification: The methanol is evaporated, and the residue is partitioned between an aqueous basic solution (e.g., sodium bicarbonate) and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield crude norhyoscyamine. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Yields for the N-demethylation of other tertiary amines using this method are often in the range of 40-60%.[2]

Quantitative Data for N-Demethylation of Atropine (Racemic Hyoscyamine)

While specific yield data for the N-demethylation of L-Hyoscyamine is scarce in readily available literature, studies on its racemic form, atropine, provide valuable insights.

| Method/Reagent | Substrate | Product | Yield (%) | Reference |

| Electrochemical | Atropine | Noratropine | 74 (isolated) | [3] |

| α-Chloroethyl chloroformate | Atropine | Noratropine | Not specified | [3] |

| Photochemical | Atropine | Noratropine | 66 | [3] |

Table 1: Comparison of yields for different N-demethylation methods of atropine.

N-Deuteromethylation of Norhyoscyamine

The second and final step in the synthesis is the introduction of the trideuteromethyl group onto the secondary amine of norhyoscyamine. This is typically achieved using a deuterated methylating agent, most commonly deuterated methyl iodide (CD₃I).

Experimental Protocol:

-

Reaction Setup: Norhyoscyamine is dissolved in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A weak base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is added to act as a proton scavenger.

-

Methylation: Deuterated methyl iodide (CD₃I, typically 1.1-1.5 equivalents) is added to the reaction mixture. The reaction is stirred at room temperature or gently heated (e.g., to 40-60 °C) for several hours until completion. The progress of the reaction can be monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove the inorganic base. The solvent is evaporated under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any remaining salts. The organic layer is dried, and the solvent is removed to yield crude this compound. Purification is generally achieved by column chromatography on silica gel or by preparative HPLC to ensure high chemical and isotopic purity.

Characterization and Data Presentation

The final product, this compound, must be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment.

Analytical Techniques

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of this compound (C₁₇H₂₀D₃NO₃, exact mass: 292.2045) and to determine the isotopic purity by analyzing the distribution of isotopic peaks.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show the absence or significant reduction of the N-methyl proton signal compared to non-deuterated L-Hyoscyamine.

-

¹³C NMR: The signal for the N-methyl carbon will be a triplet due to coupling with deuterium.

-

²H NMR: A signal corresponding to the N-CD₃ group will be present, providing direct evidence of deuteration.

-

Quantitative Data Summary

The following table summarizes the key properties of the starting material, intermediate, and final product.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| L-Hyoscyamine | C₁₇H₂₃NO₃ | 289.37 | MS, ¹H NMR, ¹³C NMR |

| Norhyoscyamine | C₁₆H₂₁NO₃ | 275.34 | MS, ¹H NMR (absence of N-CH₃), ¹³C NMR |

| This compound | C₁₇H₂₀D₃NO₃ | 292.40 | HRMS (isotopic distribution), ¹H NMR (absence of N-CH₃), ²H NMR (presence of N-CD₃) |

Table 2: Physicochemical properties of compounds in the synthesis of this compound.

Commercially available this compound is reported to have an isotopic purity of ≥99% for deuterated forms (d₁-d₃).[4]

Visualization of Synthetic Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the key transformations and a general workflow for the synthesis of deuterated L-Hyoscyamine.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow.

Conclusion

The synthesis of deuterated L-Hyoscyamine, specifically this compound, is a well-established process that is crucial for modern bioanalytical studies. The two-step approach of N-demethylation followed by N-deuteromethylation provides an efficient route to this valuable internal standard. While several methods exist for the demethylation step, the use of α-chloroethyl chloroformate is often favored for its efficiency. The subsequent methylation with deuterated methyl iodide is a straightforward and effective method for introducing the isotopic label. Careful purification and rigorous analytical characterization are paramount to ensure the high chemical and isotopic purity required for its application in quantitative mass spectrometry-based assays. Further research to optimize reaction conditions and improve overall yields remains an area of interest for process chemists in the pharmaceutical industry.

References

L-Hyoscyamine-d3: A Technical Overview for Researchers

This guide provides an in-depth look at L-Hyoscyamine-d3, a deuterated form of the tropane alkaloid L-Hyoscyamine. Primarily utilized as an internal standard in analytical chemistry, its properties and applications are of significant interest to professionals in drug development and scientific research.

Core Properties of this compound

This compound is the deuterium-labeled version of L-Hyoscyamine, a naturally occurring anticholinergic agent. The incorporation of deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of L-Hyoscyamine in various biological matrices.[1][2][3]

| Property | Value |

| CAS Number | 101-31-5 (unlabeled)[2][4][5][6] |

| Molecular Formula | C₁₇H₂₀D₃NO₃[1][3][5][7] |

| Molecular Weight | 292.39 g/mol [1][2][3][5][8] |

| Appearance | White to off-white solid[1] |

| Purity | ≥98%[9] |

| Solubility | Soluble in DMSO, Chloroform, Ethanol, and Methanol[2][3][7] |

| Storage | Recommended at -20°C for long-term storage[2][3] |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

L-Hyoscyamine, the parent compound of this compound, functions as a non-selective and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[4][10][11] By blocking the action of the neurotransmitter acetylcholine at these receptors, it inhibits parasympathetic nerve impulses.[12] This antagonism affects various bodily functions, including a reduction in salivary, bronchial, and gastric secretions, decreased motility of the gastrointestinal tract, and an increased heart rate.[11][12] The deuterated form is expected to exhibit the same pharmacological properties.[3]

Mechanism of L-Hyoscyamine as a competitive antagonist at muscarinic receptors.

Biosynthetic Pathway of L-Hyoscyamine

L-Hyoscyamine is a secondary metabolite produced by plants in the Solanaceae family.[12] Its biosynthesis is a complex enzymatic process that begins with the amino acid L-ornithine.[12] A key step in this pathway is the rearrangement of littorine to form hyoscyamine aldehyde, which is then converted to L-Hyoscyamine.[12][13]

Simplified biosynthetic pathway of L-Hyoscyamine.

Experimental Protocol: Quantification of L-Hyoscyamine using LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of L-Hyoscyamine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of L-Hyoscyamine in a plasma sample.

Materials:

-

L-Hyoscyamine analytical standard

-

This compound internal standard

-

Human plasma

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

Methodology:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of L-Hyoscyamine and this compound in methanol.

-

Create a series of calibration standards by spiking blank plasma with known concentrations of L-Hyoscyamine.

-

Add a fixed concentration of the this compound internal standard to all calibration standards, quality control samples, and unknown samples.

-

-

Sample Extraction (Protein Precipitation & SPE):

-

To 100 µL of plasma sample, add 300 µL of ACN containing the this compound internal standard to precipitate proteins.

-

Vortex and centrifuge the samples.

-

Further purify the supernatant using an appropriate SPE cartridge to remove interfering substances.

-

Elute the analyte and internal standard, then evaporate the solvent and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% FA in water and (B) 0.1% FA in ACN.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific mass-to-charge (m/z) transitions for both L-Hyoscyamine and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (L-Hyoscyamine) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of L-Hyoscyamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow for the quantification of L-Hyoscyamine using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. (-)-Hycosamine-d3 () for sale [vulcanchem.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. L-Hyoscyamine CAS#: 101-31-5 [m.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. labshake.com [labshake.com]

- 9. (-)-Hyoscyamine-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Isotopic Purity of L-Hyoscyamine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of L-Hyoscyamine-d3, a critical internal standard for quantitative bioanalytical studies. This document outlines the expected isotopic distribution, detailed experimental protocols for its determination, and the underlying scientific principles.

Introduction to this compound

This compound is the deuterated form of L-Hyoscyamine, a tropane alkaloid and a potent muscarinic acetylcholine receptor antagonist. The incorporation of three deuterium atoms into the N-methyl group of the molecule provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of L-Hyoscyamine in complex biological matrices. The precise determination of its isotopic purity is paramount to ensure the accuracy and reliability of such quantitative assays.

Isotopic Purity Data

The isotopic purity of a deuterated standard is defined by the relative abundance of its different isotopic species (isotopologues). For this compound, this includes the non-deuterated (d0), mono-deuterated (d1), di-deuterated (d2), and tri-deuterated (d3) forms. While specific batch-to-batch variations exist, a typical high-quality this compound standard is expected to have a high percentage of the d3 isotopologue. Commercial suppliers often state a purity of ≥99% for the sum of deuterated forms (d1-d3).[1]

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Designation | Mass Shift (vs. d0) | Representative Abundance (%) |

| L-Hyoscyamine | d0 | 0 | < 0.5 |

| L-Hyoscyamine-d1 | d1 | +1 | < 1.0 |

| L-Hyoscyamine-d2 | d2 | +2 | < 2.0 |

| This compound | d3 | +3 | > 96.5 |

Note: The data presented in this table is representative and may not reflect the exact isotopic distribution of a specific lot. A certificate of analysis from the supplier should be consulted for lot-specific data.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₇H₂₀D₃NO₃ |

| Molecular Weight | ~292.4 g/mol |

| Deuteration Site | N-methyl group |

| Chemical Purity | ≥98% |

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Method

High-resolution mass spectrometry is the most direct method for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be accurately quantified.

3.1.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the final solution can be directly injected. For direct infusion analysis, the solution can be infused into the mass spectrometer using a syringe pump.

3.1.2. Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) is required to resolve the isotopic peaks.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Scan Mode: Full scan mode is used to acquire the mass spectrum across a relevant m/z range (e.g., m/z 280-300).

-

Resolution: A resolving power of at least 10,000 is recommended to baseline separate the isotopic peaks from potential interferences.

3.1.3. Data Analysis

-

Acquire the mass spectrum of this compound.

-

Identify the peaks corresponding to the protonated molecules of each isotopologue:

-

d0: [M+H]⁺ ≈ 290.17

-

d1: [M+H]⁺ ≈ 291.18

-

d2: [M+H]⁺ ≈ 292.18

-

d3: [M+H]⁺ ≈ 293.19

-

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each isotopologue by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.

Workflow for Isotopic Purity Determination by Mass Spectrometry

Caption: Workflow for determining the isotopic purity of this compound using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Quantitative NMR (qNMR) can also be employed to assess isotopic purity. While ¹H NMR can be used to estimate the degree of deuteration by observing the reduction in the signal intensity of the N-methyl protons, ²H (Deuterium) NMR provides a more direct measurement.

3.2.1. Sample Preparation

-

Accurately weigh a known amount of this compound (e.g., 5-10 mg).

-

Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte's signals (e.g., CDCl₃, Methanol-d4).

-

Add a known amount of an internal standard with a certified purity for quantitative analysis. The internal standard should have a resonance that is well-resolved from the analyte signals.

3.2.2. Instrumentation and Parameters

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Nucleus: For direct observation, a ²H NMR experiment should be performed. For indirect assessment, a ¹H NMR experiment is conducted.

-

Quantitative Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest and the internal standard should be used. A 90° pulse angle is also critical.

3.2.3. Data Analysis (¹H NMR)

-

Acquire the ¹H NMR spectrum.

-

Integrate the residual signal of the N-methyl protons (around 2.3-2.5 ppm) and a well-resolved signal from a non-deuterated portion of the molecule (e.g., aromatic protons).

-

The ratio of these integrals, when compared to the theoretical ratio for the non-deuterated compound, can be used to estimate the percentage of the d0 species.

Logical Relationship for NMR-based Isotopic Purity Assessment

Caption: Logical workflow for assessing the isotopic purity of this compound via NMR spectroscopy.

Signaling Pathway Context (Not Applicable)

The determination of isotopic purity is an analytical chemistry procedure and does not directly involve biological signaling pathways.

Conclusion

The accurate determination of the isotopic purity of this compound is a critical step in validating its use as an internal standard in quantitative analytical methods. Both high-resolution mass spectrometry and quantitative NMR spectroscopy are powerful techniques capable of providing detailed information on the isotopic distribution. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of their this compound standard, thereby ensuring the integrity and accuracy of their experimental results. It is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific isotopic purity data.

References

An In-depth Technical Guide to L-Hyoscyamine-d3: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the solubility and stability of L-Hyoscyamine-d3, a deuterated isotopologue of L-Hyoscyamine. Given that the physicochemical properties of deuterated and non-deuterated forms of a molecule are nearly identical, data for L-Hyoscyamine is included for a more complete profile and is considered representative. This document is intended to serve as a critical resource for professionals in research and drug development.

Overview of this compound

This compound is the deuterated form of L-Hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine. It is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] This antagonism blocks the parasympathetic effects of acetylcholine, leading to applications in treating a variety of conditions, including gastrointestinal spasms, peptic ulcers, and irritable bowel syndrome.[2][4][5] The deuterated form, this compound, is primarily used as an internal standard for its quantification in biological matrices by mass spectrometry (GC-MS or LC-MS).[6]

Chemical Structure:

-

Formula: C₁₇H₂₀D₃NO₃[6]

-

Molecular Weight: 292.4 g/mol [6]

-

CAS Number: 101-31-5 (for non-deuterated form)[7]

Solubility Data

The solubility of L-Hyoscyamine and its deuterated form is critical for preparing stock solutions, formulating experimental buffers, and conducting in vitro and in vivo studies. The data presented below has been compiled from various chemical suppliers and databases.

Quantitative Solubility Data

The following tables summarize the known solubility of this compound and its non-deuterated parent compound, L-Hyoscyamine.

Table 1: Solubility of this compound

| Solvent | Concentration | Notes |

|---|---|---|

| Chloroform | 50 mg/mL | Data from supplier.[6] |

| Methanol | Soluble | Data from supplier.[6] |

| Ethanol | Soluble | Data from supplier.[6] |

| DMSO | 100 mg/mL (342.01 mM) | Requires sonication.[8] |

Table 2: Solubility of L-Hyoscyamine (Non-deuterated)

| Solvent | Concentration | Notes |

|---|---|---|

| Water | 3.56 mg/mL (1 g in 281 mL) | pH dependent; value at pH 9.5.[1][9] |

| Ethanol | Freely Soluble | Specific concentration not provided.[1][7] |

| Chloroform | ~1000 mg/mL (1 g in 1 mL) | Very soluble.[1][7] |

| Ether | 14.5 mg/mL (1 g in 69 mL) | [1][9] |

| Benzene | 6.67 mg/mL (1 g in 150 mL) | [1][7] |

| Dilute Acids | Freely Soluble | Forms water-soluble salts.[1] |

Note: The solubility of the free base is presented. Salt forms, such as the sulfate or hydrobromide, are typically more water-soluble.[7][9]

Typical Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[10][11]

Objective: To determine the equilibrium solubility of this compound in a specific solvent system.

Materials:

-

This compound solid powder

-

Solvent of interest (e.g., phosphate buffer, pH 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Set the orbital shaker to a constant temperature (e.g., 25°C or 37°C).

-

Addition of Compound: Add an excess amount of this compound solid to a vial, ensuring that a solid phase will remain even after saturation is reached. This is critical for achieving equilibrium.

-

Addition of Solvent: Accurately pipette a known volume of the pre-equilibrated solvent into the vial.

-

Equilibration: Tightly cap the vials and place them on the orbital shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required should be determined in preliminary experiments by sampling at various time points until the concentration in solution reaches a plateau.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be assessed and accounted for.

-

Quantification: Dilute the filtrate as necessary and analyze the concentration of this compound using a validated analytical method.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent under the specified conditions. The experiment should be performed in triplicate.[11]

Stability Data

Understanding the stability of this compound is essential for ensuring the integrity of analytical standards and for defining appropriate storage and handling conditions.

Known Stability Profile

-

Long-Term Storage: this compound is reported to be stable for at least 4 years when stored as a solid at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[12]

-

General Sensitivities: The parent compound, L-Hyoscyamine, is known to be sensitive to light and heat.[1] It is also easily racemized.[1]

-

pH Stability: While specific data for L-Hyoscyamine is limited, tropane esters are susceptible to hydrolysis, particularly under alkaline conditions. Stability is generally greater at acidic to neutral pH.

Experimental Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is used to identify potential degradation products and establish the intrinsic stability of a drug substance. This workflow is crucial for developing stability-indicating analytical methods.

Typical Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

Instrumentation & Columns:

-

HPLC system with a UV or PDA detector.

-

Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[14]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from high aqueous to high organic content to ensure elution of both polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-50°C.[13]

-

Detection Wavelength: 210 nm.[13]

Procedure:

-

Sample Preparation: Prepare solutions of the unstressed this compound and samples from each forced degradation condition.

-

Method Development: Inject the mixed degradation samples. Optimize the mobile phase composition, gradient, and other parameters to achieve baseline separation between the parent peak (this compound) and all degradation product peaks.

-

Method Validation (per ICH Guidelines):

-

Specificity: Ensure there is no interference at the retention time of the parent peak in the degraded samples. Peak purity analysis using a PDA detector is essential.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Robustness: Assess the method's performance under small, deliberate variations in chromatographic parameters (e.g., pH, flow rate).

-

LOD/LOQ: Determine the Limit of Detection and Limit of Quantitation for the analyte.[13]

-

Mechanism of Action & Signaling Pathway

L-Hyoscyamine acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][3] These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[15][16] By blocking these receptors, L-Hyoscyamine inhibits parasympathetic nerve impulses.[2]

The five receptor subtypes couple to different G-protein families to elicit distinct downstream effects:

-

M1, M3, M5 Receptors: Couple primarily to Gq/11 proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[17]

-

M2, M4 Receptors: Couple to Gi/o proteins. Activation of this pathway inhibits Adenylyl Cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels to hyperpolarize the cell membrane.[17]

L-Hyoscyamine, by blocking the binding of acetylcholine, prevents these signaling cascades from occurring.

References

- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Hyoscyamine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Cas 101-31-5,L-Hyoscyamine | lookchem [lookchem.com]

- 8. glpbio.com [glpbio.com]

- 9. L-Hyoscyamine CAS#: 101-31-5 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. medchemexpress.com [medchemexpress.com]

- 13. abap.co.in [abap.co.in]

- 14. researchgate.net [researchgate.net]

- 15. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 17. pnas.org [pnas.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrum of L-Hyoscyamine-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of L-Hyoscyamine-d3, a deuterated isotopologue of the tropane alkaloid L-Hyoscyamine. This document serves as a valuable resource for researchers in pharmacology, analytical chemistry, and drug development by detailing its fragmentation patterns, providing established experimental protocols for its analysis, and visualizing key processes for enhanced understanding. This compound is commonly used as an internal standard in quantitative analytical methods, making a thorough understanding of its mass spectrometric behavior essential for accurate and reliable results.

Mass Spectral Data of L-Hyoscyamine and Predicted Data for this compound

Below is a summary of the major mass spectral peaks observed for L-Hyoscyamine and the predicted corresponding peaks for this compound.

| m/z (L-Hyoscyamine) | Predicted m/z (this compound) | Proposed Fragment Structure/Identity |

| 289 | 292 | [M]+ (Molecular Ion) |

| 140 | 143 | Tropine moiety with N-methyl-d3 group |

| 124 | 127 | Aziridinium ion from tropane ring fragmentation |

| 94 | 97 | Fragment of the tropane ring |

| 83 | 86 | Further fragmentation of the tropane ring |

Fragmentation Pathway of this compound

The fragmentation of this compound in a mass spectrometer is a complex process that yields characteristic fragment ions. The following diagram illustrates the proposed fragmentation pathway, highlighting the generation of the major observed ions.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols for Mass Spectrometric Analysis

The analysis of this compound is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the sample matrix, required sensitivity, and the specific research question.

Sample Preparation for Biological Matrices (Plasma/Serum)

A generic sample preparation protocol for the extraction of tropane alkaloids from biological fluids is as follows:

-

Internal Standard Addition: Spike the plasma or serum sample with a known concentration of the internal standard (e.g., a different isotopologue or a structural analog).

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample).

-

Vortex and Centrifuge: Vortex the mixture vigorously to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS or a volatile solvent for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For tropane alkaloids, derivatization is often employed to improve their chromatographic properties.

-

Derivatization (Optional but Recommended): Silylation is a common derivatization technique. To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70-80°C for 20-30 minutes.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms), is typically used.

-

Injector: Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.

-

Oven Temperature Program:

-

Initial temperature: 100-150°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-25°C per minute to a final temperature of 280-300°C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230-250°C.

-

Transfer Line Temperature: 280-300°C.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and is often the method of choice for quantitative analysis of drugs in biological matrices.

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase:

-

A: Water with an additive such as 0.1% formic acid or 10 mM ammonium formate.

-

B: Acetonitrile or methanol with the same additive.

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.2-0.5 mL/min.

-

MS/MS Detector:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transition for L-Hyoscyamine: m/z 290.1 → 124.1.

-

Predicted MRM Transition for this compound: m/z 293.1 → 127.1.

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

-

Experimental Workflow

The following diagram outlines a typical workflow for the quantitative analysis of this compound in a biological sample using LC-MS/MS.

An In-depth Technical Guide to the Safety and Handling of L-Hyoscyamine-d3

This guide provides comprehensive safety data sheet (SDS) information for L-Hyoscyamine-d3, intended for researchers, scientists, and professionals in drug development. This compound is the deuterated form of L-Hyoscyamine, a tropane alkaloid and a competitive antagonist of muscarinic receptors.[1][2][3] It is often used as an internal standard for the quantification of L-Hyoscyamine in laboratory settings, particularly in mass spectrometry applications.[4][5]

Chemical and Physical Properties

This compound shares similar physical properties with its non-deuterated counterpart, with a primary distinction being a slightly higher molecular weight due to the three deuterium atoms.[6] It is typically supplied as a solid.[4][5]

| Property | Data | Source(s) |

| Molecular Formula | C₁₇H₂₀D₃NO₃ | [4][6][7] |

| Molecular Weight | 292.4 g/mol | [4][6][7] |

| Synonyms | (-)-Hyoscyamine-d3, (S)-Hyoscyamine-d3, Daturine-d3 | [1][2][4][7] |

| Appearance | Solid | [4][5][8] |

| Purity | ≥98% | [3] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃) | [4][5] |

| Solubility | Chloroform: ~50 mg/mL; Soluble in DMSO, Ethanol, Methanol | [2][4][5][6] |

| Storage Temperature | Recommended: -20°C | [2][6][7] |

| Stability | ≥ 4 years (at -20°C) | [4][5] |

Toxicological Data

Toxicological information for this compound is often extrapolated from its non-deuterated form, L-Hyoscyamine. The primary hazard is its high acute toxicity if ingested or inhaled.[8][9][10]

| Hazard Classification | GHS Statement | Source(s) |

| Acute Oral Toxicity | H300: Fatal if swallowed (Category 1/2) | [8][9][10][11] |

| Acute Inhalation Toxicity | H330: Fatal if inhaled (Category 1/2) | [8][9][10][11] |

| LD₅₀ (mice) | 95 mg/kg (for non-deuterated (-)-Hyoscyamine) | [4] |

Despite its acute toxicity, L-Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury, which may be due to the low therapeutic doses used.[12]

Hazard Identification and Handling Workflow

Proper handling of this compound requires a strict adherence to safety protocols due to its high potency. The general workflow from hazard identification to response is crucial for laboratory safety.

Caption: Hazard and Response Workflow for this compound.

Experimental Protocols and Applications

Quantification by GC- or LC-MS

This compound is primarily intended for use as an internal standard for the quantification of L-Hyoscyamine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Methodology Outline:

-

Preparation of Standard Curve: A precisely weighed amount of the unlabeled standard (L-Hyoscyamine) is used to create a standard curve.

-

Sample Preparation: The biological or chemical sample is prepared, and a known quantity of this compound is added as the internal standard.

-

Extraction: The analyte and internal standard are extracted from the sample matrix.

-

Analysis: The sample is injected into the GC- or LC-MS system.

-

Quantification: The peak intensity ratio of the deuterated (internal standard) versus the unlabeled analyte is used to accurately determine the concentration of L-Hyoscyamine in the original sample.[5]

Caption: Experimental Workflow for Quantification Using this compound.

Mechanism of Action: Muscarinic Receptor Antagonism

L-Hyoscyamine acts as a non-selective, competitive antagonist of muscarinic acetylcholine receptors.[3][11] It blocks the action of the neurotransmitter acetylcholine at parasympathetic sites, leading to effects such as reduced gastrointestinal motility and decreased secretions.[6][13] The deuterated form is expected to have the same pharmacological mechanism.

Caption: Signaling Pathway of Muscarinic Receptor Antagonism.

Personal Protective Equipment (PPE) and Safety Measures

Given the high toxicity, stringent personal protective measures are mandatory.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7][10]

-

Respiratory Protection : In case of brief exposure or low pollution, a respiratory filter device is recommended. For intensive or longer exposure, a self-contained breathing apparatus is necessary.[9][10]

-

Hand Protection : Handle with impervious gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm).[10]

-

Eye/Face Protection : Use safety glasses with side-shields or goggles.[10]

-

Skin and Body Protection : Wear protective clothing. Contaminated clothing should be removed immediately.[9][10]

First Aid Measures

-

If Inhaled : Immediately move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7][8]

-

In Case of Skin Contact : Immediately wash skin with plenty of water. Remove contaminated clothing.[7][10]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water, also under the eyelids. Remove contact lenses if present and easy to do.[7][8]

-

If Swallowed : Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. (-)-Hycosamine-d3 () for sale [vulcanchem.com]

- 7. 安全验证 [file.glpbio.cn]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Hyoscyamine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to L-Hyoscyamine-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Hyoscyamine-d3, a deuterated form of the tropane alkaloid L-Hyoscyamine. This guide is intended to be a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry, offering detailed information on its commercial sources, synthesis, quality control, and applications, particularly as an internal standard in mass spectrometry-based assays.

Commercial Sources and Specifications

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The table below summarizes the key specifications from prominent vendors. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

| Supplier | Catalog Number (Example) | Purity Specification | Isotopic Purity | Formulation | Storage Conditions |

| MedchemExpress | HY-N0471S | 98.87% | Not specified | Solid | -20°C for 1 month, -80°C for 6 months[1] |

| Cayman Chemical | 26760 | ≥99% deuterated forms (d1-d3) | ≥99% for d3 form | Solid | -20°C[2] |

| GlpBio | GC65504 | >98.00% | Not specified | Solid | -20°C[3] |

| LabSolutions | L658955 | 98% | Not specified | Solid | -20°C |

| Santa Cruz Biotechnology | sc-211794 | ≥98% | Not specified | Solid | Room Temperature |

Synthesis and Purification

The chemical synthesis of this compound typically involves the N-demethylation of L-Hyoscyamine to produce Norhyoscyamine, followed by N-methylation using a deuterated methylating agent, most commonly deuterated methyl iodide (CD3I).

A plausible synthetic route is outlined below. While specific reaction conditions may vary between manufacturers, this represents a general and chemically sound approach.

Experimental Protocol: Synthesis of this compound

Step 1: N-Demethylation of L-Hyoscyamine

A common method for the N-demethylation of tropane alkaloids is the von Braun reaction or variations thereof, often employing reagents like 2,2,2-trichloroethyl chloroformate followed by reduction. Alternatively, electrochemical methods have been described for a cleaner N-demethylation of tropane alkaloids.

Step 2: N-Methylation with Deuterated Methyl Iodide

The resulting Norhyoscyamine is then reacted with deuterated methyl iodide (CD3I) in the presence of a non-nucleophilic base to yield this compound.

-

Materials: Norhyoscyamine, Deuterated Methyl Iodide (CD3I), Potassium Carbonate (anhydrous), Acetonitrile (anhydrous).

-

Procedure:

-

Dissolve Norhyoscyamine in anhydrous acetonitrile.

-

Add an excess of anhydrous potassium carbonate to the solution to act as a base.

-

Slowly add a stoichiometric equivalent or a slight excess of Deuterated Methyl Iodide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Step 3: Purification

The crude product is purified to remove unreacted starting materials and byproducts.

-

Method: Purification is typically achieved through column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

Eluent System (for column chromatography): A gradient of dichloromethane and methanol is often effective.

-

Final Product Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic enrichment.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the identity, purity, and isotopic enrichment of this compound for its reliable use in quantitative assays. The following are key analytical methods employed for its characterization.

Identity and Structural Confirmation

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the incorporation of three deuterium atoms. The expected molecular weight is approximately 292.39 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the overall structure of the molecule. The absence of a signal corresponding to the N-methyl protons and the presence of a characteristic signal for the rest of the molecule confirms successful deuteration at the N-methyl position.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

Chemical Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the chemical purity of this compound.

-

Typical Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Isotopic Purity and Enrichment

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the primary technique for determining the isotopic purity and enrichment of this compound. By analyzing the mass spectrum of the molecular ion, the relative abundance of the d3-labeled species compared to d0, d1, and d2 species can be determined.

Enantiomeric Purity

As L-Hyoscyamine is a chiral compound, verifying the enantiomeric purity is crucial.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating and quantifying the enantiomers of hyoscyamine.

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak).

-

Mobile Phase: Typically a non-polar solvent system like hexane/isopropanol or a polar organic mobile phase with a suitable additive.

-

-

Chiral Capillary Electrophoresis (Chiral CE): An alternative technique that can provide excellent separation of enantiomers.

Application as an Internal Standard in LC-MS/MS Assays

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of L-Hyoscyamine in biological matrices such as plasma, serum, and urine. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.

Experimental Protocol: Quantification of L-Hyoscyamine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example and may require optimization for specific instruments and matrices.

4.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of L-Hyoscyamine from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

L-Hyoscyamine: m/z 290.2 → 124.1

-

This compound: m/z 293.2 → 124.1

-

4.3. Data Analysis

The concentration of L-Hyoscyamine in the plasma samples is determined by constructing a calibration curve using known concentrations of L-Hyoscyamine standard spiked into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of L-Hyoscyamine in complex biological matrices. This guide has provided a detailed overview of its commercial availability, synthesis, quality control procedures, and a practical application protocol. By understanding these core aspects, researchers can confidently incorporate this compound into their experimental workflows to generate high-quality, reliable data in their drug development and scientific investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of rropine-labeled atropine 3. Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of L-Hyoscyamine in Human Plasma using L-Hyoscyamine-d3 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Hyoscyamine in human plasma. The method utilizes L-Hyoscyamine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing a clean extract and minimizing matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of L-Hyoscyamine.

Introduction

L-Hyoscyamine is a tropane alkaloid and the levorotatory isomer of atropine, acting as a non-selective competitive antagonist of muscarinic acetylcholine receptors.[1][2] It is used in the treatment of various gastrointestinal disorders, including irritable bowel syndrome and peptic ulcers, due to its antispasmodic and antisecretory properties.[3] Given its therapeutic importance, a robust and reliable analytical method is essential for the accurate quantification of L-Hyoscyamine in biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis.[4]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

L-Hyoscyamine exerts its pharmacological effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the peripheral and central nervous systems.[5] This prevents acetylcholine (ACh), the endogenous ligand, from binding and activating these receptors. The antagonism of M3 receptors in smooth muscle leads to reduced gastrointestinal motility and bladder contraction, while blocking M2 receptors in the heart can increase heart rate.[2]

Experimental Protocol

This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents

-

L-Hyoscyamine analytical standard

-

This compound (Internal Standard)[4]

-

Human plasma (K2EDTA as anticoagulant)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ethyl Acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Standard and QC Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Hyoscyamine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the L-Hyoscyamine stock solution with 50% methanol to create calibration curve standards.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 1 ng/mL) in 50% methanol.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentration range. A typical calibration curve might range from 20 to 500 pg/mL.[6] QC samples should be prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., Ethyl Acetate/n-Hexane 70:30 v/v).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase (e.g., 5mM Ammonium Formate in 50:50 Acetonitrile:Water) and vortex to mix.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or a shallow gradient optimized for separation |

Table 2: Mass Spectrometry Parameters

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C |

| MRM Transitions | L-Hyoscyamine: 290.1 → 124.1[1]This compound: 293.1 → 124.1 (Predicted, requires optimization) |

| Collision Energy | Optimize for each transition |

| Dwell Time | ~100 ms |

Note on this compound MRM Transition: The precursor ion [M+H]⁺ for this compound is predicted to be m/z 293.1, based on its molecular weight of 292.4 g/mol .[4] The d3 label is on the N-methyl group, which is not typically lost in the primary fragmentation leading to the 124.1 product ion. Therefore, the product ion is predicted to be the same as the unlabeled compound. This transition must be confirmed and optimized on the specific mass spectrometer being used.

Method Performance Characteristics

The following data are representative of the performance expected from a validated method for L-Hyoscyamine analysis.[1]

Table 3: Quantitative Performance Data

| Parameter | Result |

| Linearity Range | 20.0 - 400 pg/mL |

| Correlation (r²) | > 0.99 |

| Precision (CV%) | Within 6.3% |

| Accuracy (%RE) | -2.7% to 4.5% |

| Recovery | Consistent and reproducible across QC levels |

| Matrix Effect | Minimal and compensated by SIL-IS |

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantitative determination of L-Hyoscyamine in human plasma. The use of this compound as an internal standard ensures high accuracy and corrects for variability in sample processing and instrument response. The detailed protocol for sample preparation and instrument parameters serves as a strong foundation for researchers in drug development and clinical pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. public.pensoft.net [public.pensoft.net]

- 4. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A non-aqueous solid phase extraction method for alkaloid enrichment and its application in the determination of hyoscyamine and scopolamine - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Tropane Alkaloids in Food Matrices using LC-MS/MS with L-Hyoscyamine-d3 Internal Standard

Introduction

Tropane alkaloids (TAs) are a class of naturally occurring toxic secondary metabolites produced by various plants, predominantly from the Solanaceae family (e.g., Atropa belladonna, Datura stramonium).[1] Contamination of food commodities such as cereals, herbal teas, and vegetables with TA-containing plant material poses a significant health risk to consumers. The most prominent TAs found in food samples are atropine and scopolamine.[2] Regulatory bodies, including the European Union, have established maximum levels for these compounds in certain foodstuffs, particularly those intended for infants and young children, necessitating sensitive and robust analytical methods for their detection and quantification.[1][2]

This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple tropane alkaloids in complex food matrices. The method utilizes L-Hyoscyamine-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol is applicable to a wide range of food samples, including cereals and herbal teas, and is suitable for high-throughput screening in regulatory, research, and industrial settings.

Principle of the Method

The method involves the extraction of tropane alkaloids from the food matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) protocol, followed by analysis using a triple quadrupole LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. Detection is performed in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. Quantification is based on the ratio of the peak area of the target analyte to that of the isotopically labeled internal standard, this compound.

Experimental Protocols

Sample Preparation: QuEChERS Method for Cereal-Based Products

This protocol is adapted for the analysis of tropane alkaloids in cereal and pseudo-cereal products.[1][3]

Materials:

-

Homogenized cereal sample

-

This compound internal standard solution (1 µg/mL in methanol)

-

Water (HPLC grade)

-

Acetonitrile (ACN) with 1% formic acid

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium citrate

-

n-Hexane (for defatting, if necessary)

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 2.0 g of the homogenized sample into a 15 mL centrifuge tube.

-

Add 100 µL of the this compound internal standard solution.

-

Add 8 mL of water and vortex for 1 minute to hydrate the sample.

-

Add 10 mL of ACN with 1% formic acid.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).

-

Immediately cap and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper ACN layer to a clean tube. For high-fat matrices, a defatting step with n-hexane may be required.

-

Evaporate the ACN extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Herbal Teas

This protocol is suitable for the analysis of tropane alkaloids in herbal tea infusions.[2][4]

Materials:

-

Herbal tea sample

-

This compound internal standard solution (1 µg/mL in methanol)

-

Boiling water (HPLC grade)

-

Methanol (MeOH)

-

0.1% Formic acid in water

-

0.5% Ammonia in methanol

-

Strong Cation Exchange (SCX) SPE cartridges (e.g., 150 mg, 3 mL)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Prepare the tea infusion by adding 200 mL of boiling water to 2.0 g of the herbal tea sample and let it steep for 5 minutes.

-

Allow the infusion to cool to room temperature and filter.

-

Take 10 mL of the filtered infusion and add 100 µL of the this compound internal standard solution.

-

Condition the SCX SPE cartridge with 5 mL of MeOH followed by 5 mL of 0.1% formic acid in water.

-

Load the 10 mL sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of MeOH.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the tropane alkaloids with 2 x 3 mL of 0.5% ammonia in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Analysis

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions and MS/MS Parameters for Tropane Alkaloids

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |

| Atropine | 290.2 | 124.1 | 35 | 93.1 | 45 |

| Scopolamine | 304.2 | 138.1 | 30 | 103.1 | 40 |

| This compound (IS) | 293.2 | 127.1 | 35 | 96.1 | 45 |

| Anisodamine | 306.2 | 140.1 | 32 | 122.1 | 42 |

| Homatropine | 276.2 | 156.1 | 25 | 103.1 | 35 |

| Apoatropine | 272.2 | 124.1 | 35 | 93.1 | 45 |

| Tropine | 142.1 | 97.1 | 20 | 82.1 | 25 |

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Quantitative Data Summary of Tropane Alkaloids in Food Samples

| Food Matrix | Tropane Alkaloid | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |

| Buckwheat Flour | Atropine | 21.3 - 83.9 | 52.6 | [1] |

| Scopolamine | 5.7 - 10.4 | 8.1 | [1] | |

| Millet Flour | Atropine | ND - 9.8 | - | |

| Scopolamine | ND - 12.9 | - | ||

| Anisodamine | Positive | - | [5] | |

| Herbal Tea (Peppermint) | Atropine | up to 129 | - | |

| Scopolamine | - | - | ||

| Herbal Tea (General) | Atropine | 5 - 25 | - | [6] |

| Scopolamine | 5 - 50 | - | [7] | |

| Cereal-based Infant Food | Atropine | <1 - 4.6 | - | |

| Scopolamine | <1 - 4.6 | - | ||

| Rice-based Product | Atropine | 9.6 | 9.6 | [8] |

| Scopolamine | 2.6 | 2.6 | [8] |

ND: Not Detected

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for tropane alkaloid analysis.

Pharmacological Signaling Pathway of Tropane Alkaloids

Tropane alkaloids like atropine and scopolamine act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[9][10][11] This blocks the action of the neurotransmitter acetylcholine, thereby inhibiting parasympathetic nerve impulses.

Caption: Mechanism of tropane alkaloid antagonism at muscarinic receptors.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of tropane alkaloids in various food matrices. The use of an isotopically labeled internal standard, this compound, ensures high accuracy and compensates for matrix-induced signal suppression or enhancement. The sample preparation protocols, based on QuEChERS and SPE, are robust and can be adapted to different sample types. This application note serves as a comprehensive guide for laboratories involved in food safety monitoring and toxicological analysis of tropane alkaloids.

References

- 1. mdpi.com [mdpi.com]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Evaluation of Tropane Alkaloids in Teas and Herbal Infusions: Effect of Brewing Time and Temperature on Atropine and Scopolamine Content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-analysis determination of tropane alkaloids in cereals and solanaceaes seeds by liquid chromatography coupled to single stage Exactive-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 9. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

Application Notes and Protocols for L-Hyoscyamine-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of L-Hyoscyamine-d3 as an internal standard in pharmacokinetic (PK) studies of L-Hyoscyamine. The protocols are intended to guide researchers in designing and executing robust bioanalytical assays for quantifying L-Hyoscyamine in biological matrices.

Introduction

L-Hyoscyamine, the levorotatory isomer of atropine, is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1] It is used to treat a variety of conditions, including gastrointestinal disorders, and to reduce secretions before surgery.[2][3] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has nearly identical physicochemical properties to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. This minimizes variability and matrix effects, leading to highly accurate and precise quantification.

Pharmacokinetic Profile of L-Hyoscyamine

L-Hyoscyamine is well absorbed after oral and sublingual administration.[1] It is metabolized in the liver and primarily excreted in the urine.[2] The elimination half-life of regular-release formulations is approximately 2 to 3.5 hours.[3]

While specific pharmacokinetic parameters for L-Hyoscyamine are not widely published, data from studies on atropine (the racemic mixture of D- and L-Hyoscyamine) and the related compound scopolamine can provide some insight. It is important to note that these are approximations and actual values for L-Hyoscyamine may differ.

| Parameter | Atropine (Oral Gel, 0.01%)[4][5] | Atropine (Intramuscular, 0.02 mg/kg)[6] | Scopolamine (Intravenous)[7] |

| Cmax | 0.14 ng/mL[4][5] | ~2.9 times higher than l-hyoscyamine[6] | 1287 pg/mL[7] |

| Tmax | 1.6 hours[5] | 8.40 min[6] | 30 min[7] |

| AUC (0-inf) | 0.74 hng/mL[4][5] | ~6.0 times higher than l-hyoscyamine[6] | 2752 pgh/mL[7] |

| Half-life (t1/2) | ~3 hours[5] | 2.95 hours[6] | 1.5 hours[7] |

Note: The data presented are from studies with different formulations and routes of administration and should be interpreted with caution as they are not direct measurements for L-Hyoscyamine.

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Human Volunteers

This protocol outlines a typical design for a single-dose pharmacokinetic study of L-Hyoscyamine in healthy human volunteers.

1. Study Design:

-

Design: Open-label, single-dose, crossover study.

-

Subjects: Healthy adult volunteers.

-

Treatment: A single oral dose of L-Hyoscyamine sulfate (e.g., 0.125 mg).[8]

-

Blood Sampling: Venous blood samples (e.g., 5 mL) collected in tubes containing an appropriate anticoagulant at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[9]

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Workflow for a Typical Pharmacokinetic Study

Caption: Workflow of a pharmacokinetic study for L-Hyoscyamine.

Protocol 2: Bioanalytical Method for L-Hyoscyamine in Human Plasma using LC-MS/MS

This protocol provides a detailed procedure for the quantification of L-Hyoscyamine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

L-Hyoscyamine reference standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Stock and Working Solutions:

-

Prepare stock solutions of L-Hyoscyamine and this compound in methanol.

-

Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions.

3. Sample Preparation (Solid Phase Extraction - SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load 1 mL of plasma sample (spiked with this compound).

-

Wash the cartridge with water and then with a low percentage of organic solvent.

-